Cas no 2229494-69-1 (1-(3-ethoxyphenyl)-3-oxocyclobutane-1-carbonitrile)

1-(3-ethoxyphenyl)-3-oxocyclobutane-1-carbonitrile 化学的及び物理的性質
名前と識別子
-
- 1-(3-ethoxyphenyl)-3-oxocyclobutane-1-carbonitrile
- EN300-1768130
- 2229494-69-1
-
- インチ: 1S/C13H13NO2/c1-2-16-12-5-3-4-10(6-12)13(9-14)7-11(15)8-13/h3-6H,2,7-8H2,1H3
- InChIKey: IOIAYGWPCRZJNE-UHFFFAOYSA-N
- ほほえんだ: O=C1CC(C#N)(C2C=CC=C(C=2)OCC)C1
計算された属性
- せいみつぶんしりょう: 215.094628657g/mol
- どういたいしつりょう: 215.094628657g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 320
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.2
- トポロジー分子極性表面積: 50.1Ų
1-(3-ethoxyphenyl)-3-oxocyclobutane-1-carbonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1768130-0.1g |
1-(3-ethoxyphenyl)-3-oxocyclobutane-1-carbonitrile |
2229494-69-1 | 0.1g |
$904.0 | 2023-09-20 | ||
Enamine | EN300-1768130-5.0g |
1-(3-ethoxyphenyl)-3-oxocyclobutane-1-carbonitrile |
2229494-69-1 | 5g |
$2981.0 | 2023-06-03 | ||
Enamine | EN300-1768130-1.0g |
1-(3-ethoxyphenyl)-3-oxocyclobutane-1-carbonitrile |
2229494-69-1 | 1g |
$1029.0 | 2023-06-03 | ||
Enamine | EN300-1768130-10.0g |
1-(3-ethoxyphenyl)-3-oxocyclobutane-1-carbonitrile |
2229494-69-1 | 10g |
$4421.0 | 2023-06-03 | ||
Enamine | EN300-1768130-0.05g |
1-(3-ethoxyphenyl)-3-oxocyclobutane-1-carbonitrile |
2229494-69-1 | 0.05g |
$864.0 | 2023-09-20 | ||
Enamine | EN300-1768130-2.5g |
1-(3-ethoxyphenyl)-3-oxocyclobutane-1-carbonitrile |
2229494-69-1 | 2.5g |
$2014.0 | 2023-09-20 | ||
Enamine | EN300-1768130-1g |
1-(3-ethoxyphenyl)-3-oxocyclobutane-1-carbonitrile |
2229494-69-1 | 1g |
$1029.0 | 2023-09-20 | ||
Enamine | EN300-1768130-5g |
1-(3-ethoxyphenyl)-3-oxocyclobutane-1-carbonitrile |
2229494-69-1 | 5g |
$2981.0 | 2023-09-20 | ||
Enamine | EN300-1768130-0.25g |
1-(3-ethoxyphenyl)-3-oxocyclobutane-1-carbonitrile |
2229494-69-1 | 0.25g |
$946.0 | 2023-09-20 | ||
Enamine | EN300-1768130-0.5g |
1-(3-ethoxyphenyl)-3-oxocyclobutane-1-carbonitrile |
2229494-69-1 | 0.5g |
$987.0 | 2023-09-20 |
1-(3-ethoxyphenyl)-3-oxocyclobutane-1-carbonitrile 関連文献
-
Tim Hupfeld,Soma Salamon,Joachim Landers,Jochen Schmidt,Heiko Wende,Stephan Barcikowski,Bilal Gökce J. Mater. Chem. C, 2020,8, 12204-12217
-
2. A broadband aggregation-independent plasmonic absorber for highly efficient solar steam generation†Zhongming Huang,Shengliang Li,Xiao Cui,Yingpeng Wan,Yafang Xiao,Shuang Tian,Hui Wang,Xiaozhen Li,Qi Zhao,Chun-Sing Lee J. Mater. Chem. A, 2020,8, 10742-10746
-
Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
-
Hsin-Chih Yu,Li-Chieh Hsu,Tai-Hsun Chang,Yuan-Yao Li Dalton Trans., 2012,41, 723-726
-
Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
-
Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
-
Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
-
Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
1-(3-ethoxyphenyl)-3-oxocyclobutane-1-carbonitrileに関する追加情報
Introduction to 1-(3-ethoxyphenyl)-3-oxocyclobutane-1-carbonitrile (CAS No: 2229494-69-1)
1-(3-ethoxyphenyl)-3-oxocyclobutane-1-carbonitrile, identified by the Chemical Abstracts Service Number (CAS No) 2229494-69-1, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of heterocyclic nitriles, characterized by its cyclobutane core functionalized with an ethoxyphenyl group and a cyano substituent. The structural motif of this molecule presents a unique combination of aromatic and heterocyclic elements, which makes it a promising candidate for further exploration in drug discovery and synthetic chemistry.
The ethoxyphenyl moiety in the molecular structure imparts a certain level of lipophilicity and electronic properties that can be exploited for interactions with biological targets. This feature, combined with the presence of the cyano group, which is known for its ability to participate in hydrogen bonding and influence electronic distributions, makes 1-(3-ethoxyphenyl)-3-oxocyclobutane-1-carbonitrile a versatile building block for the synthesis of more complex pharmacophores. The cyclobutane ring itself introduces rigidity to the molecule, which can be advantageous in terms of binding affinity and metabolic stability.
In recent years, there has been a growing interest in cycloalkane-based compounds due to their potential applications in medicinal chemistry. The cyclobutane scaffold, in particular, has been extensively studied for its ability to mimic certain bioactive natural products and to serve as a scaffold for the development of novel therapeutic agents. The incorporation of oxygen-containing functional groups, such as the oxo group in this compound, further enhances its reactivity and diversity, making it an attractive candidate for further chemical manipulation.
One of the most compelling aspects of 1-(3-ethoxyphenyl)-3-oxocyclobutane-1-carbonitrile is its potential as a precursor for the synthesis of more complex molecules. The presence of both the ethoxyphenyl and cyano groups provides multiple sites for further functionalization, allowing chemists to tailor the properties of the resulting compounds to specific biological targets. This flexibility is particularly valuable in drug discovery, where the ability to modify and optimize molecular structures is crucial for achieving desired pharmacological effects.
Recent advancements in computational chemistry have also highlighted the importance of molecular modeling in understanding the behavior of such compounds. By using sophisticated software tools, researchers can predict how 1-(3-ethoxyphenyl)-3-oxocyclobutane-1-carbonitrile will interact with biological targets at the molecular level. These predictions can guide experimental efforts and help to accelerate the drug discovery process. For instance, virtual screening techniques have been employed to identify potential binding partners for this compound, providing insights into its potential therapeutic applications.
The synthesis of 1-(3-ethoxyphenyl)-3-oxocyclobutane-1-carbonitrile represents a significant achievement in organic chemistry. The multi-step synthesis involves careful control over reaction conditions to ensure high yield and purity. Key steps include cyclization reactions to form the cyclobutane ring, followed by functional group transformations to introduce the ethoxyphenyl and cyano moieties. Each step must be meticulously optimized to achieve the desired product without unwanted side reactions.
The chemical properties of 1-(3-ethoxyphenyl)-3-oxocyclobutane-1-carbonitrile make it an interesting subject for further investigation. Its solubility characteristics, stability under various conditions, and reactivity with other molecules are all important factors that need to be considered during both synthesis and application. For example, understanding how this compound behaves in different solvents can help researchers design experiments that maximize its utility while minimizing potential issues such as degradation or aggregation.
In conclusion, 1-(3-ethoxyphenyl)-3-oxocyclobutane-1-carbonitrile (CAS No: 2229494-69-1) is a structurally unique and versatile compound with significant potential in pharmaceutical research. Its combination of aromatic and heterocyclic elements, along with functional groups like the ethoxyphenyl and cyano, makes it an attractive candidate for further exploration. As computational methods continue to advance, researchers will be better equipped to understand and utilize this compound's full potential. The ongoing synthesis and characterization efforts are expected to yield valuable insights into its applications in drug discovery and beyond.
2229494-69-1 (1-(3-ethoxyphenyl)-3-oxocyclobutane-1-carbonitrile) 関連製品
- 2803864-22-2(1-(Phenylmethyl) 3-(4-carboxyphenoxy)-1-pyrrolidinecarboxylate)
- 898453-58-2(4-{6-4-(4-ethoxybenzoyl)piperazin-1-ylpyridazin-3-yl}morpholine)
- 1513468-27-3(1-{imidazo1,2-apyridin-3-yl}cyclopropan-1-amine)
- 1461705-21-4(1-(azetidin-3-yl)-1H-1,2,3-triazole-4-carboxamide hydrochloride)
- 2229457-91-2(3-amino-1-(2-fluoro-4-hydroxyphenyl)cyclobutane-1-carboxylic acid)
- 872695-82-4(5-(butylsulfanyl)-7-(4-ethoxyphenyl)-1,3-dimethyl-1H,2H,3H,4H-1,3diazino4,5-dpyrimidine-2,4-dione)
- 838887-83-5(8-(2-methoxyethyl)amino-1,3-dimethyl-7-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione)
- 1353503-11-3(2-({[4-(4-Morpholinyl)-1H-indazol-3-yl]amino}carbonyl)benzoic acid)
- 885280-24-0(4-Thiazolemethanamine,2-(3-methoxyphenyl)-)
- 103989-84-0((2-Methylnaphthalen-1-yl)boronic Acid)



